molecular formula C14H30O8P2 B14487717 Ethyl 2,4-bis(diethoxyphosphoryl)butanoate CAS No. 65683-65-0

Ethyl 2,4-bis(diethoxyphosphoryl)butanoate

Cat. No.: B14487717
CAS No.: 65683-65-0
M. Wt: 388.33 g/mol
InChI Key: RDVRYUOPQBOSHR-UHFFFAOYSA-N
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Description

Ethyl 2,4-bis(diethoxyphosphoryl)butanoate is an organic compound with the molecular formula C10H21O5P. It is a diethyl ester of phosphonobutanoic acid and is known for its applications in various chemical reactions and industrial processes. This compound is characterized by its ability to form stable bonds with other molecules, making it a valuable reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,4-bis(diethoxyphosphoryl)butanoate can be synthesized through a multi-step reaction process. One common method involves the reaction of diethoxyphosphoryl-acetic acid ethyl ester with sodium hydride in 1,2-dimethoxyethane at room temperature. The mixture is then heated to 60°C with the addition of ethyl bromide, resulting in the formation of the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yields and purity of the final product. The process often includes purification steps such as flash chromatography to remove impurities and obtain a colorless oil .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-bis(diethoxyphosphoryl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphonic acids, phosphonates, and substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of ethyl 2,4-bis(diethoxyphosphoryl)butanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows for versatile reactivity in various chemical reactions. Its ability to form stable bonds with a wide range of nucleophiles and electrophiles makes it a valuable reagent in synthetic chemistry .

Properties

CAS No.

65683-65-0

Molecular Formula

C14H30O8P2

Molecular Weight

388.33 g/mol

IUPAC Name

ethyl 2,4-bis(diethoxyphosphoryl)butanoate

InChI

InChI=1S/C14H30O8P2/c1-6-18-14(15)13(24(17,21-9-4)22-10-5)11-12-23(16,19-7-2)20-8-3/h13H,6-12H2,1-5H3

InChI Key

RDVRYUOPQBOSHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCP(=O)(OCC)OCC)P(=O)(OCC)OCC

Origin of Product

United States

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